9-(2-iodophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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Overview
Description
9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is an organic compound with a complex chemical structure. This compound is characterized by the presence of an iodophenyl group and a phenyl group attached to a dioxinoquinolinone core. It is a crystalline solid with unique chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxinoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxinoquinolinone structure.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through electrophilic aromatic substitution reactions using iodine and a suitable catalyst.
Attachment of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of quinolinone derivatives
Reduction: Formation of reduced dioxinoquinolinone compounds
Substitution: Formation of various substituted quinolinone derivatives
Scientific Research Applications
Chemistry
In chemistry, 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE involves its interaction with specific molecular targets. The iodophenyl group allows for strong binding interactions with certain proteins or enzymes, potentially inhibiting their activity. The phenyl group contributes to the compound’s overall stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 9-(2-Chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
- 9-(2-Ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Uniqueness
The uniqueness of 9-(2-IODOPHENYL)-8-PHENYL-2H,3H,6H,7H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE lies in its iodophenyl group, which imparts distinct chemical reactivity and biological activity compared to its bromophenyl, chlorophenyl, and ethoxy-methoxyphenyl analogs. This makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C23H16INO3 |
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Molecular Weight |
481.3 g/mol |
IUPAC Name |
9-(2-iodophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one |
InChI |
InChI=1S/C23H16INO3/c24-17-9-5-4-8-15(17)22-16-12-19-20(28-11-10-27-19)13-18(16)25-23(26)21(22)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,25,26) |
InChI Key |
LHHISLWUVLPGLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C(=C3C4=CC=CC=C4I)C5=CC=CC=C5 |
Origin of Product |
United States |
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